Ganciclovir Mono-O-p-methoxybenzoate is a chemical compound derived from ganciclovir, which is a nucleoside analog with significant antiviral properties, particularly against viruses in the herpes family, such as cytomegalovirus. This compound is characterized by the addition of a methoxybenzoate group to the ganciclovir structure, enhancing its pharmacological properties and bioavailability.
This compound falls under the category of nucleoside analogs and antiviral agents. It is classified based on its structure and function, specifically as an antiviral drug that inhibits viral replication by interfering with nucleic acid synthesis.
The synthesis of Ganciclovir Mono-O-p-methoxybenzoate typically involves esterification reactions where the hydroxyl group of ganciclovir reacts with p-methoxybenzoic acid. The following steps outline a common synthetic route:
Technical details indicate that the reaction conditions (e.g., temperature, solvent choice) can significantly affect yield and purity .
The molecular formula for Ganciclovir Mono-O-p-methoxybenzoate is , with a molecular weight of 389.36 g/mol. The structure consists of a ganciclovir backbone modified with a p-methoxybenzoate moiety, which enhances its lipophilicity and stability.
The structural representation can be depicted as follows:
This modification alters the physicochemical properties, potentially improving absorption and distribution in biological systems .
Ganciclovir Mono-O-p-methoxybenzoate can undergo various chemical reactions typical for esters, including hydrolysis under acidic or basic conditions, leading to the release of ganciclovir and p-methoxybenzoic acid.
Technical details include:
Ganciclovir acts as an antiviral agent by mimicking natural nucleosides. Once phosphorylated within infected cells, it inhibits viral DNA polymerase, leading to termination of viral DNA synthesis.
Data indicates that:
Relevant analyses show that modifications significantly enhance solubility and stability compared to unmodified ganciclovir .
Ganciclovir Mono-O-p-methoxybenzoate is primarily utilized in:
Ganciclovir (C₉H₁₃N₅O₄), a synthetic guanosine analogue, represents a cornerstone in antiviral therapy, particularly against cytomegalovirus (CMV). Its molecular architecture features a hydroxymethyl side chain that serves as the chemical foundation for structural modifications. The emergence of derivatives like Ganciclovir Mono-O-p-methoxybenzoate (C₁₇H₁₉N₅O₆, MW 389.36 g/mol) stems from systematic efforts to overcome the inherent pharmacokinetic limitations of the parent compound. This derivative belongs to a class of ester prodrugs where the p-methoxybenzoate group is regioselectively conjugated to one of ganciclovir’s hydroxyl moieties, preserving the guanine-like core essential for antiviral activity. Unlike di-esterified variants (e.g., Ganciclovir di-O-p-Methoxybenzoate), the monoester design balances lipophilicity and metabolic stability, positioning it within a strategic lineage of nucleoside analogues optimized for enhanced biodistribution [1] [6].
The therapeutic utility of ganciclovir is severely constrained by its poor oral bioavailability (5–9%) and limited ocular penetration, attributable to high hydrophilicity (log P = -1.8) and inefficient transmembrane diffusion [3] [6]. Systemic administration fails to achieve therapeutic concentrations in viral sanctuaries like the retina due to the blood-retinal barrier (BRB). Furthermore, ganciclovir requires intracellular triphosphorylation for activation—a process often inefficient in quiescent cells. These challenges necessitated prodrug strategies. Esterification with p-methoxybenzoic acid augments lipophilicity, facilitating passive diffusion across biological membranes. The prodrug’s design leverages enzyme-specific hydrolysis: intracellular esterases cleave the methoxybenzoate moiety, releasing active ganciclovir preferentially at sites of viral replication. This approach mimics the success of valganciclovir (a valine ester prodrug), which enhances ganciclovir bioavailability to 60.9% via peptide transporter (PepT1)-mediated uptake [3] [6].
Esterification is a proven chemical tactic to modulate nucleoside analogue pharmacokinetics. For ganciclovir, mono-ester derivatives like Ganciclovir Mono-O-p-methoxybenzoate exhibit optimized partition coefficients (log P) compared to di-esters or the parent drug. While di-esters risk excessive lipophilicity (leading to precipitation or enzymatic instability), mono-esters maintain aqueous solubility essential for formulation. Critically, the p-methoxybenzoate group introduces:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4